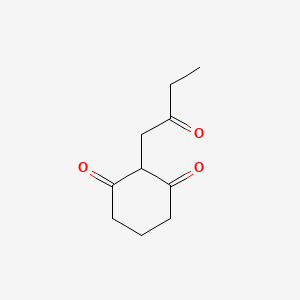

2-(2-Oxobutyl)cyclohexane-1,3-dione

Description

Historical Context of β-Diketones and Cyclohexane-1,3-diones in Organic Synthesis

The study of β-diketones, also known as 1,3-diketones, has a rich history in organic chemistry, spanning over a century. researchgate.net These compounds are characterized by a dicarbonyl structure where the two keto groups are separated by a single carbon atom. This arrangement confers unique reactivity, most notably the acidity of the central methylene (B1212753) protons and the propensity to exist in a dynamic equilibrium with its enol tautomer. researchgate.netwikipedia.org This keto-enol tautomerism is fundamental to their chemical behavior, influencing their ability to act as nucleophiles and to form stable chelate complexes with a wide array of metal ions. researchgate.netmdpi.com

Historically, β-diketones have been recognized as indispensable building blocks in synthetic organic chemistry. researchgate.netresearchgate.net They serve as precursors for the synthesis of a multitude of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines. researchgate.net Their ability to form stable metal complexes has made them popular ligands in coordination chemistry and has led to applications as NMR shift reagents and precursors for chemical vapor deposition. researchgate.net

Within this broad class, cyclohexane-1,3-diones represent a structurally important subclass. These cyclic β-diketones are key intermediates in the synthesis of numerous biologically significant molecules and natural products. google.comresearchgate.net Their utility stems from the highly reactive methylene group situated between the two carbonyls and the reactivity of the carbonyl groups themselves. researchgate.netresearchgate.net The synthesis of cyclohexane-1,3-dione itself can be achieved through methods like the semi-hydrogenation of resorcinol. wikipedia.org Derivatives of cyclohexane-1,3-dione are found in many commercial herbicides and are used as building blocks for pharmaceuticals. wikipedia.orggoogle.com Their versatility allows for the construction of complex molecular architectures, such as chromenones, xanthenones, and various alkaloids. researchgate.net

| Compound Class | Key Structural Feature | Historical Significance in Synthesis |

| β-Diketones | Two carbonyl groups separated by one carbon (1,3-dicarbonyl) | Precursors for heterocycles, ligands in coordination chemistry. researchgate.netresearchgate.net |

| Cyclohexane-1,3-diones | A six-membered ring containing a 1,3-dicarbonyl moiety | Intermediates for natural products, herbicides, and pharmaceuticals. google.comresearchgate.net |

Academic Significance of 2-(2-Oxobutyl)cyclohexane-1,3-dione as a Versatile Synthetic Intermediate

This compound emerges as a particularly valuable intermediate within the family of substituted cyclohexane-1,3-diones. Its structure incorporates the reactive cyclohexane-1,3-dione core, further functionalized with a 2-oxobutyl side chain. This side chain introduces additional reactive sites, making the molecule a versatile precursor for more complex structures.

A primary method for its synthesis involves the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. Specifically, it can be formed by the addition of a cyclohexane-1,3-dione enolate to methyl vinyl ketone. researchgate.net This reaction highlights its role as a product of, and a participant in, key synthetic transformations.

The academic significance of this compound lies in its utility as a building block for polycyclic natural products and other bioactive molecules. researchgate.net The presence of multiple carbonyl groups and acidic protons allows for a variety of subsequent reactions. For instance, intramolecular aldol (B89426) reactions can be controlled to produce different bicyclic skeletons. wikipedia.org Research has shown that the cyclization of 2-substituted 1,3-diones can be directed to form either bridged or fused ring systems, demonstrating the compound's role in complex molecular construction. For example, the cyclization of a related compound, 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, can yield isomeric ketols of the [3.2.1]bicyclooctane or the perhydroindan series depending on the reaction conditions. researchgate.net This demonstrates the synthetic flexibility offered by such intermediates.

The compound is a subject of study for its potential biological activities, with research exploring its use as a scaffold for developing antimicrobial and anticancer agents. The cyclohexane-1,3-dione moiety itself is known to be a pharmacophore that can chelate metal ions in the active sites of enzymes, a property that is explored in the design of new therapeutic agents and herbicides. nih.gov

| Property | Description | Synthetic Relevance |

| CAS Number | 24836-98-4 | Unique identifier for this specific chemical compound. sigmaaldrich.com |

| Molecular Formula | C10H14O3 | Indicates the elemental composition of the molecule. sigmaaldrich.com |

| Key Functional Groups | Cyclohexane-1,3-dione, Ketone | Multiple sites for chemical reactions like enolization, aldol condensation, and Michael addition. researchgate.netwikipedia.org |

| Primary Synthesis | Michael addition of cyclohexane-1,3-dione to methyl vinyl ketone. | A classic C-C bond formation strategy to access the target molecule. researchgate.net |

| Primary Application | Intermediate for natural product synthesis and bioactive molecules. | Serves as a foundational structure for building more complex chemical entities. researchgate.net |

Overview of Current Research Trajectories and Challenges Pertaining to this compound

Current research involving this compound and related 2-acyl-cyclohexane-1,3-diones is largely focused on the synthesis of novel compounds with potential biological applications. A significant area of investigation is in the development of new herbicides. mdpi.com The cyclohexane-1,3-dione core is a known inhibitor of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD), a key target for herbicides. nih.govmdpi.com Research involves synthesizing analogues of this compound with varied side chains to optimize inhibitory activity against this enzyme. mdpi.com

Another major research trajectory is in medicinal chemistry. The scaffold is being used to develop new anticancer and antimicrobial agents. nih.govnih.gov For example, cyclohexane-1,3-dione derivatives have been used to synthesize 1,2,4-triazine (B1199460) derivatives that show potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase implicated in cancer. nih.gov

Despite its utility, there are challenges associated with the use of this compound in synthesis. A primary challenge is controlling the regioselectivity and stereoselectivity of its subsequent reactions. The molecule's multiple reactive sites can lead to a mixture of products in cyclization reactions. researchgate.net For instance, intramolecular aldol condensations can result in different ring systems, and achieving high yields of a single, desired isomer often requires careful selection of catalysts and reaction conditions. researchgate.net

Furthermore, while the cyclohexane-1,3-dione framework is a promising scaffold for drug design, translating in vitro activity into effective therapeutic agents remains a significant hurdle. nih.gov Issues related to bioavailability, metabolic stability, and toxicity of the synthesized derivatives need to be addressed in the broader context of drug development. The development of efficient, scalable, and environmentally friendly synthetic methods for both the parent compound and its derivatives is also an ongoing area of focus for organic chemists. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(2-oxobutyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-2-7(11)6-8-9(12)4-3-5-10(8)13/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCJWQDVQFONMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1C(=O)CCCC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801293476 | |

| Record name | 2-(2-Oxobutyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24836-98-4 | |

| Record name | 2-(2-Oxobutyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24836-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Oxobutyl)-1,3-cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801293476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 2 2 Oxobutyl Cyclohexane 1,3 Dione

Established Synthetic Routes to 2-(2-Oxobutyl)cyclohexane-1,3-dione

The traditional synthesis of this compound relies on foundational organic reactions that utilize the reactivity of the cyclohexane-1,3-dione scaffold.

Alkylation and Acylation Strategies on Cyclohexane-1,3-dione Scaffolds

The acidic nature of the C-2 proton in cyclohexane-1,3-dione makes it a prime candidate for C-alkylation and C-acylation reactions. The diketone exists in equilibrium with its enol tautomer, which can be deprotonated to form a nucleophilic enolate.

Alkylation: The most direct approach involves the alkylation of the cyclohexane-1,3-dione enolate with a suitable four-carbon electrophile containing a ketone, such as a haloketone like 1-bromo-2-butanone (B1265390) or 1-chloro-2-butanone. The reaction is typically performed in the presence of a base to generate the enolate.

Acylation: An alternative strategy is the acylation of cyclohexane-1,3-dione. mdpi.com This method involves the reaction of the dione (B5365651) with an activated form of a butanoic acid derivative. mdpi.com However, this would place a carbonyl group directly at the C-2 position, requiring subsequent manipulation to achieve the 2-oxobutyl side chain, making direct alkylation or Michael addition more efficient routes to the target compound. A general procedure for the acylation of cyclohexane-1,3-diones involves stirring the dione with an acid derivative in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in a solvent such as dichloromethane. mdpi.com

Michael Addition Reactions Utilizing Cyclohexane-1,3-dione Precursors

The Michael addition is a cornerstone reaction for the synthesis of this compound. This conjugate addition reaction involves the nucleophilic addition of the cyclohexane-1,3-dione enolate to an α,β-unsaturated ketone. youtube.com For the synthesis of the title compound, methyl vinyl ketone serves as the ideal Michael acceptor.

The reaction is typically catalyzed by a base, which deprotonates the C-2 position of the cyclohexane-1,3-dione to form the soft nucleophilic enolate. This enolate then attacks the β-carbon of methyl vinyl ketone in a 1,4-conjugate fashion. youtube.com A subsequent protonation step yields the final product. The reaction between 2-methyl-cyclopentane-1,3-dione and methyl vinyl ketone in the presence of a potassium hydroxide (B78521) catalyst is a known analogous transformation. researchgate.net This method is highly effective due to the high reactivity of the enedione system. wm.edu

Table 1: Michael Addition for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Typical Solvent | Product |

|---|

Claisen-Schmidt Condensations in the Context of this compound Synthesis

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and another enolizable carbonyl compound. mdpi.com While a direct, one-step Claisen-Schmidt condensation to form this compound is not straightforward, the principles of the reaction are relevant in multi-step syntheses or in the formation of related structures.

A typical Claisen-Schmidt reaction involves the condensation of an aldehyde with a ketone, which can be followed by dehydration to yield an α,β-unsaturated carbonyl compound. nih.gov It is more common to find this reaction type employed in the synthesis of α,α'-bis(benzylidene)cycloalkanones from cycloalkanones and benzaldehydes. mdpi.com While not a direct route to the title compound, a sequence involving a Claisen-type cyclization is fundamental to forming the cyclohexane-1,3-dione ring itself from acyclic precursors like delta-keto esters. google.comorganic-chemistry.org This highlights the versatility of condensation reactions in building the necessary molecular frameworks, even if not directly installing the final side chain.

Advanced and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign processes.

Catalytic Systems for Enhanced Selectivity and Atom Economy (e.g., Organocatalysis and Metal Catalysis)

To improve upon traditional base-catalyzed methods, advanced catalytic systems are being employed to enhance reaction efficiency and selectivity.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing complex molecules with high enantioselectivity. In the context of the Michael addition, bifunctional organocatalysts, such as those based on squaramide or thiourea, can activate both the nucleophile (cyclohexane-1,3-dione) and the electrophile (methyl vinyl ketone) simultaneously. beilstein-journals.orgnih.gov This dual activation facilitates the reaction under mild conditions and can control the stereochemical outcome. For instance, squaramide catalysts have been successfully used in the asymmetric Michael addition of diones to various acceptors, achieving high enantioselectivities. beilstein-journals.org

Metal Catalysis: Transition metal catalysis offers another avenue for optimizing the synthesis. Metals like copper and zinc can form complexes with cyclohexane-1,3-dione ligands, potentially mediating their reactivity in subsequent transformations. nih.gov Various metal catalysts, such as RuCl₃, Cu(OTf)₂, and others, are known to catalyze aldol (B89426) and Michael-type reactions, often under milder conditions or with different selectivity compared to traditional methods. mdpi.com

Table 2: Comparison of Catalytic Systems for Michael Addition

| Catalyst Type | Example | Key Advantages |

|---|---|---|

| Traditional Base | KOH, NaOEt | Low cost, readily available |

| Organocatalyst | Squaramide, Thiourea | High enantioselectivity, mild conditions, metal-free |

| Metal Catalyst | Cu(II), Zn(II), Ru(III) | High turnover, potential for unique reactivity |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles aims to reduce the environmental impact of chemical synthesis. For this compound, this can be achieved in several ways:

Atom Economy: The Michael addition is an inherently atom-economical reaction, as all atoms from the reactants are incorporated into the product. This minimizes the generation of byproducts.

Safer Solvents: Traditional syntheses often use volatile organic solvents. Green alternatives include the use of water/ethanol (B145695) mixtures, which have been shown to be effective for related condensation reactions. nih.gov

Energy Efficiency: Solvent-free reaction conditions, such as grinding reactants together with a solid catalyst, can significantly reduce energy consumption and eliminate the need for solvent purification and disposal. mdpi.com

By integrating these advanced catalytic and green chemistry principles, the synthesis of this compound can be made more efficient, selective, and sustainable.

Continuous Flow and Scalable Production Methods for this compound

The transition from traditional batch synthesis to more advanced manufacturing processes is critical for enhancing the efficiency, safety, and scalability of chemical production. For this compound, while established batch syntheses like the alkylation of cyclohexane-1,3-dione or Michael addition reactions are common, the focus is shifting towards continuous flow and other scalable methods.

Continuous Flow Synthesis:

Continuous flow chemistry offers significant advantages over conventional batch processing, including superior heat and mass transfer, improved safety profiles by minimizing the volume of hazardous materials at any given time, and enhanced reproducibility. While specific literature detailing a dedicated continuous flow synthesis for this compound is not abundant, the principles can be applied based on known batch reactions.

A hypothetical flow process would involve pumping streams of the reactants—such as cyclohexane-1,3-dione and an appropriate Michael acceptor or alkylating agent—through a heated reactor coil or a packed-bed reactor containing a solid-supported base or catalyst. The reaction product would then continuously exit the reactor and could be directed into an in-line purification module. The use of heterogeneous catalysts, such as copper-on-charcoal, has proven effective in flow syntheses for other cyclic compounds, suggesting a potential avenue for developing a robust process for triketone derivatives. nih.gov This approach would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purities while facilitating easier scale-up.

Scalable Production Methods:

The scalability of synthesizing cyclohexane-1,3-dione derivatives is a subject of significant research interest, particularly for their use as intermediates in bioactive molecules. organic-chemistry.org Research into the synthesis of related cyclohexane-1,3-dione derivatives has demonstrated the potential for large-scale production. For instance, a consecutive Michael-Claisen process has been developed that enables the synthesis of up to 20-gram quantities of a cyclohexane-1,3-dione derivative, highlighting the method's scalability. organic-chemistry.org This process involves the carefully controlled reaction of an acetone (B3395972) enolate at low temperatures, which demonstrates remarkable regioselectivity and yields satisfactory for scaling up. organic-chemistry.org

The key to scalable production lies in optimizing reaction conditions to maximize yield and minimize byproducts, which simplifies downstream purification. For the synthesis of this compound, this would involve fine-tuning parameters such as the choice of base, solvent, and reaction temperature in established alkylation or condensation routes.

Table 1: Comparison of Production Methodologies

| Methodology | Key Principles | Advantages for Scalability | Potential Challenges |

|---|---|---|---|

| Traditional Batch Synthesis | Reactants are mixed in a single vessel and the reaction proceeds for a set time. | Well-understood procedures; suitable for smaller-scale laboratory synthesis. | Poor heat transfer, potential for runaway reactions, batch-to-batch variability, challenging to scale. |

| Continuous Flow Synthesis (Prospective) | Reactants are continuously pumped through a reactor, with the product exiting in a continuous stream. | Superior process control, enhanced safety, high reproducibility, straightforward scale-up by extending operation time. nih.gov | Requires specialized equipment, potential for channel clogging, process development can be intensive. |

| Optimized Batch (e.g., Michael-Claisen Process) | Refined batch process with optimized conditions (e.g., temperature control, reagent addition) to improve yield and selectivity. | Proven scalability to multi-gram scales, high regioselectivity. organic-chemistry.org | Still retains some inherent limitations of batch processing compared to continuous flow. |

Purification and Isolation Techniques in this compound Synthesis

Achieving high purity is essential for the characterization and application of this compound. Following synthesis, the crude product is typically a mixture containing unreacted starting materials, the desired product, and various byproducts. A multi-step purification strategy is often employed to isolate the target compound.

The initial work-up of the reaction mixture often involves neutralizing the base catalyst with an acid, followed by extraction. For example, after dilution with a solvent like dichloromethane, the mixture can be washed with aqueous HCl. mdpi.com The organic phase is then separated, dried over an agent like anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered. mdpi.comnih.gov The solvent is subsequently removed under reduced pressure, yielding the crude product.

Common Purification Techniques:

Recrystallization: This is a widely used and effective method for purifying solid compounds. For this compound, recrystallization from solvents such as ethanol or acetone is reported to be effective, capable of achieving purities of 97% or higher. Fractional crystallization, using solvent mixtures like acetone/water, is particularly suitable for industrial-scale purification, where it can reduce impurity levels to less than 1%.

Column Chromatography: For laboratory-scale purification and the separation of closely related impurities, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase. A typical mobile phase (eluent) is a mixture of ethyl acetate (B1210297) and hexane (B92381), for instance in a 3:7 volume ratio, which effectively separates the desired product from unreacted cyclohexane-1,3-dione and other byproducts. Flash chromatography, a variation that uses pressure to speed up the process, is also frequently utilized. mdpi.com

Filtration and Concentration: In some synthesis protocols, particularly those yielding a relatively clean product, simple filtration through a plug of silica gel can be sufficient to remove polar impurities. mdpi.com Following filtration, the solvent is evaporated to yield the purified product. For products obtained from hydrogenation reactions, the reaction mixture may simply be filtered to remove the catalyst and then concentrated to give the final product without further extensive purification. mdpi.com

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle of Separation | Typical Application & Conditions | Reported Purity |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Final purification of solid product. Solvents: Ethanol, Acetone. | ≥97% |

| Fractional Crystallization | Similar to recrystallization but for separating components with similar solubility, often using solvent mixtures. | Industrial-scale purification. Solvent system: Acetone/water (70:30). | >99% (impurities <1%) |

| Column Chromatography | Differential adsorption of components onto a stationary phase (e.g., silica gel) as a mobile phase passes through. | Laboratory-scale separation of byproducts. Eluent: Ethyl acetate/hexane (3:7 v/v). | High purity suitable for analytical characterization. |

| Filtration/Concentration | Physical separation of solid (catalyst) from liquid; removal of solvent. | Post-reaction work-up, especially after hydrogenations to remove catalyst. mdpi.com | Dependent on the cleanliness of the reaction. |

Chemical Reactivity and Mechanistic Investigations of 2 2 Oxobutyl Cyclohexane 1,3 Dione

Tautomerism and Acidic Properties of the β-Diketone Moiety

The 1,3-dicarbonyl arrangement in 2-(2-oxobutyl)cyclohexane-1,3-dione gives rise to keto-enol tautomerism. ruc.dknih.gov The presence of an acidic proton at the C2 position, flanked by two electron-withdrawing carbonyl groups, facilitates the formation of a resonance-stabilized enolate ion upon deprotonation. This enolate is a key intermediate in many of the compound's reactions.

The equilibrium between the keto and enol forms is a fundamental characteristic of β-diketones. ruc.dk In solution, this compound can exist as a mixture of the diketo form and its corresponding enol tautomer. The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a six-membered ring-like structure. The exact position of the equilibrium is influenced by factors such as the solvent, temperature, and the presence of other substituents. ruc.dk

The acidic nature of the C-H bond at the 2-position is a direct consequence of the electron-withdrawing inductive effect of the two carbonyl groups and the resonance stabilization of the resulting conjugate base (the enolate). This acidity allows for the facile generation of the enolate under basic conditions, which can then act as a potent nucleophile. nih.gov

| Property | Description | Key Structural Feature |

|---|---|---|

| Tautomerism | Exists as an equilibrium between the diketo and enol forms. ruc.dk | β-Diketone moiety |

| Acidity | The proton at the C2 position is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. | α-proton between two carbonyls |

| Enolate Formation | Readily forms a resonance-stabilized enolate ion in the presence of a base. | Acidic α-proton |

Nucleophilic Reactivity of the Enolate Species of this compound

The enolate of this compound is a versatile nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions.

The nucleophilic enolate readily undergoes alkylation reactions with a range of electrophiles. nih.gov For instance, in the presence of a suitable base, such as potassium carbonate, it can be alkylated with alkyl halides. This reaction provides a straightforward method for introducing additional substituents at the C2 position. The regioselectivity of this reaction is generally high, with the alkyl group being introduced at the carbon atom between the two carbonyls. nih.gov

While direct arylation of β-diketone enolates can be challenging, various methods have been developed to achieve this transformation. These often involve transition-metal catalysis or the use of diaryliodonium salts as the arylating agent.

The enolate of this compound can participate in addition reactions with various electrophiles, including carbonyl compounds and α,β-unsaturated systems. rug.nl For example, it can undergo Michael additions to activated alkenes, such as those found in α,β-unsaturated ketones and esters. rug.nl This conjugate addition leads to the formation of a new carbon-carbon bond at the β-position of the acceptor molecule.

Furthermore, the enolate can act as a nucleophile in aldol-type reactions, adding to the carbonyl group of aldehydes and ketones. This reaction can be either intermolecular or, if the substrate possesses another carbonyl group in a suitable position, intramolecular.

Cyclization and Annulation Reactions Leading to Polycyclic Frameworks

The presence of multiple reactive sites within this compound allows for its use as a precursor in the synthesis of complex polycyclic molecules through cyclization and annulation reactions.

The 2-(2-oxobutyl) side chain provides the necessary functionality for intramolecular reactions. pharm.or.jp For example, under basic or acidic conditions, the enolate of the cyclohexane-1,3-dione ring can attack the ketone carbonyl of the oxobutyl side chain, leading to an intramolecular aldol (B89426) condensation. libretexts.orgaskfilo.com Depending on the reaction conditions and the specific substrate, this can result in the formation of five- or six-membered rings, leading to bicyclic systems. pharm.or.jp For instance, treatment of a 1,5-diketone with a base can lead to the formation of a cyclohexenone ring. libretexts.org

The reactivity of this compound extends to the synthesis of various bicyclic and heterocyclic frameworks. beilstein-journals.org For example, it can undergo tandem reactions with various electrophiles to construct complex ring systems. The reaction with pyridinium (B92312) salts, for instance, can lead to the formation of functionalized tricyclic compounds through a sequence of nucleophilic attack and subsequent cyclization. beilstein-journals.org

Furthermore, reactions involving both the β-diketone moiety and the side chain can be employed to build heterocyclic rings. For example, condensation reactions with amines or hydrazines can lead to the formation of nitrogen-containing heterocycles. researchgate.net The versatility of this compound as a building block is highlighted by its use in the synthesis of various carbocyclic and heterocyclic structures.

| Reaction Type | Reactant/Condition | Product Type | Reference |

|---|---|---|---|

| Alkylation | Alkyl halide, Base | C2-alkylated derivative | nih.gov |

| Michael Addition | α,β-Unsaturated carbonyl | Adduct with new C-C bond | rug.nl |

| Intramolecular Aldol | Base or Acid | Bicyclic system | pharm.or.jplibretexts.orgaskfilo.com |

| Cyclization with Pyridinium Salts | Substituted pyridinium salt | Functionalized tricyclic compound | beilstein-journals.org |

Oxidation and Reduction Chemistry of this compound

The chemical reactivity of this compound is dictated by the presence of its key functional groups: a cyclic β-dione system and a ketone on the butyl side chain. While specific research detailing the oxidation and reduction of this exact compound is limited in publicly available literature, its behavior can be predicted based on the well-established chemistry of related 2-acylcyclohexane-1,3-diones and other β-dicarbonyl compounds.

The β-dione moiety exists in tautomeric equilibrium with its enol form, 2-(2-oxobutyl)-3-hydroxycyclohex-2-en-1-one. This enolization influences its reactivity, particularly in reactions involving the cyclohexanedione ring. The isolated ketone on the side chain is expected to undergo typical oxidation and reduction reactions characteristic of aliphatic ketones.

Oxidation Reactions

A prominent oxidation reaction for ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form an ester or, in the case of a cyclic ketone, a lactone. wikipedia.orgorganic-chemistry.org This reaction is commonly carried out using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

For this compound, the Baeyer-Villiger oxidation could potentially occur at two sites: the ketone on the butanoyl side chain or one of the ketones in the cyclohexane-1,3-dione ring. The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the groups attached to the carbonyl carbon. The general trend for migratory aptitude is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

In the context of this compound, the ketone on the side chain is flanked by an ethyl group and a methylene (B1212753) group attached to the dione (B5365651) ring. The cyclohexanedione ketones are flanked by methylene groups within the ring and the substituted carbon at the 2-position. The complexity of the molecule and the presence of multiple carbonyl groups make predicting the exact outcome challenging without experimental data. However, it is plausible that oxidation with a peroxyacid would lead to a mixture of products, including the corresponding esters and lactones.

A general representation of the Baeyer-Villiger oxidation of a ketone is shown below:

R-C(=O)-R' + R''-C(=O)OOH → R-O-C(=O)-R' + R''-C(=O)OH

Ketone + Peroxyacid → Ester + Carboxylic acid

Reduction Reactions

The reduction of this compound can target either the ketone on the side chain or the dicarbonyl system of the cyclohexane (B81311) ring. The choice of reducing agent and reaction conditions determines the selectivity of the reduction.

Selective Ketone Reduction:

Reagents like sodium borohydride (B1222165) (NaBH₄) are typically used for the selective reduction of ketones and aldehydes in the presence of less reactive carbonyl groups like esters. youtube.com In the case of this compound, NaBH₄ would be expected to selectively reduce the more reactive ketone on the butanoyl side chain to a secondary alcohol, yielding 2-(2-hydroxybutyl)cyclohexane-1,3-dione, while leaving the less reactive β-dione system intact. youtube.com

The general mechanism for the reduction of a ketone with sodium borohydride involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide, typically from a protic solvent like methanol (B129727) or ethanol (B145695), to give the alcohol. youtube.com

Catalytic Hydrogenation:

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum, is a more powerful reduction method that can reduce both the ketone and the β-dione system. tcichemicals.comresearchgate.net The reaction conditions, including pressure, temperature, and catalyst choice, can be tuned to achieve different levels of reduction.

For cyclic 1,3-diones, catalytic hydrogenation can lead to the formation of 1,3-diols. researchgate.net In a study on the hydrogenation of cyclic 1,3-diones, a ruthenium on carbon (Ru/C) catalyst was found to be effective in converting cyclopentane-1,3-dione to cyclopentane-1,3-diol. researchgate.net A similar outcome could be expected for the cyclohexane-1,3-dione ring of the title compound.

It is also possible to achieve complete reduction of all three carbonyl groups under more forcing hydrogenation conditions, which would result in the formation of 2-(2-hydroxybutyl)cyclohexane-1,3-diol. The stereochemistry of the resulting diols would be dependent on the catalyst and reaction conditions employed.

The table below summarizes the expected products from the reduction of this compound based on the reactivity of analogous compounds.

| Reagent | Expected Major Product | Reaction Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-(2-Hydroxybutyl)cyclohexane-1,3-dione | Selective ketone reduction |

| Catalytic Hydrogenation (e.g., H₂/Pd/C, H₂/Ru/C) | Mixture including 2-(2-Hydroxybutyl)cyclohexane-1,3-dione, 2-(2-Oxobutyl)cyclohexane-1,3-diol, and 2-(2-Hydroxybutyl)cyclohexane-1,3-diol | Non-selective reduction of ketones and diones |

Synthesis and Structural Diversification of 2 2 Oxobutyl Cyclohexane 1,3 Dione Derivatives and Analogs

Modification of the Cyclohexane-1,3-dione Ring System

The inherent reactivity of the cyclohexane-1,3-dione moiety allows for significant structural alterations, leading to the formation of complex heterocyclic and spirocyclic systems. These modifications often leverage the nucleophilicity of the C2 position or the reactivity of the dione (B5365651) carbonyls.

One notable strategy involves the creation of spirocyclopropane derivatives. Cyclohexane-1,3-dione-2-spirocyclopropanes can be synthesized and subsequently utilized in ring-opening cyclization reactions. Current time information in Bangalore, IN.acs.org For instance, treatment of these spirocyclopropanes with primary amines at room temperature proceeds efficiently without additives to yield 2-substituted tetrahydroindol-4-ones. Current time information in Bangalore, IN.acs.org This reaction is highly regioselective, providing a rapid route to indole (B1671886) precursors. Current time information in Bangalore, IN.

Another approach to ring system modification is the synthesis of ketene (B1206846) dithioacetals. Reacting cyclohexane-1,3-dione with carbon disulfide and diiodomethane (B129776) in the presence of potassium carbonate yields 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione. wisc.edu In this derivative, the C2 carbon is exocyclically double-bonded to a four-membered dithietane ring. wisc.edu The cyclohexane-1,3-dione ring in this compound adopts a twist-boat conformation. wisc.edu Such ketene dithioacetals are valuable intermediates for preparing other heterocyclic compounds. wisc.edu

These examples demonstrate that the cyclohexane-1,3-dione ring is not merely a passive scaffold but an active participant in constructing diverse and complex molecular architectures.

Functionalization and Variation of the 2-Oxobutyl Side Chain

The 2-oxobutyl side chain of the title compound presents a key site for functionalization, featuring a ketone that can undergo a wide array of chemical transformations. The most significant of these is the intramolecular aldol (B89426) condensation, a key step in the Robinson annulation.

The Robinson annulation is a classic ring-forming reaction that uses a ketone and a methyl vinyl ketone to create a six-membered ring. wikipedia.org In the context of 2-substituted cyclohexane-1,3-diones, the Michael addition of the dione to methyl vinyl ketone (or a chemical equivalent) generates the 2-(2-oxobutyl)cyclohexane-1,3-dione intermediate (in this case, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione). libretexts.orglibretexts.org This intermediate, which possesses a 1,5-diketone structure, then undergoes an intramolecular aldol condensation between the side-chain ketone and one of the ring carbonyls. libretexts.orglibretexts.org Subsequent dehydration leads to the formation of a fused, six-membered α,β-unsaturated ketone ring. wikipedia.orglibretexts.org This specific transformation yields the Wieland-Miescher ketone, a foundational bicyclic diketone used in the total synthesis of numerous steroids and other natural products. wikipedia.orgwikipedia.org

Beyond this powerful cyclization, the side chain ketone can be selectively modified. For example, it can be derivatized to form semicarbazones, such as 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione semicarbazone, by reaction with semicarbazide. acs.org Similarly, reactions with hydroxylamine (B1172632) or ethoxyamine can convert the side chain ketone into oxime or ethoxyimino derivatives, respectively. belnauka.bymdpi.com These reactions can sometimes also involve the ring carbonyls, depending on the reaction conditions and the length of the acyl chain. belnauka.by

Furthermore, the side chain can be altered through reduction. The ketone can be hydrogenated, for instance in unsaturated 2-acyl-cyclohexane-1,3-diones, using a Parr apparatus under a hydrogen atmosphere. mdpi.com Yeast-mediated reductions have also been employed, which can transform the side-chain ketone with high stereoselectivity, as discussed in section 4.4. acs.org

Table 1: Examples of Side Chain Functionalization

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| Intramolecular Aldol Condensation (Robinson Annulation) | Base (e.g., KOH, proline) | Fused Bicyclic Ketone (Wieland-Miescher Ketone) | wikipedia.orgwikipedia.org |

| Oximation | Hydroxylamine hydrochloride | Isoxazoline derivative | mdpi.com |

| Ethoxyimination | Ethoxyamine | Ethoxyimino derivative | belnauka.by |

| Semicarbazone Formation | Semicarbazide | Semicarbazone | acs.org |

| Hydrogenation | H₂, Catalyst | Reduced side chain (alcohol) | mdpi.com |

| Biocatalytic Reduction | Yeast (e.g., Torulaspora delbrueckii) | Chiral alcohol/acetal (B89532) | acs.org |

Design and Synthesis of Novel Analogs with Tailored Reactivity Profiles

The cyclohexane-1,3-dione framework is a common fragment in a variety of synthetic and natural products with significant biological activity. uni.edu This has spurred the design and synthesis of novel analogs where the core structure and its substituents are systematically varied to achieve tailored reactivity against specific biological targets.

One major area of application is in agrochemicals. The cyclohexane-1,3-dione skeleton is a key feature of a class of herbicides that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). uni.edu Researchers have synthesized a broad range of 2-acyl-cyclohexane-1,3-dione congeners to probe structure-activity relationships. mdpi.com By varying the length and functionality of the 2-acyl side chain, inhibitors with potency comparable to commercial herbicides have been developed. mdpi.com Similarly, by combining structural features from different classes of acetyl-CoA carboxylase (ACCase) inhibitors, novel cyclohexane-1,3-dione derivatives have been designed to target this key enzyme in fatty acid biosynthesis, showing a wide spectrum of herbicidal activity. libretexts.org

In medicinal chemistry, cyclohexane-1,3-dione derivatives have been investigated as potential therapeutic agents. In silico screening and quantitative structure-activity relationship (QSAR) studies have been performed on a series of these compounds to evaluate their potential as anticancer agents, for example, against non-small cell lung cancer cell lines. wikipedia.org Other research efforts have focused on designing novel analogs as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. wikipedia.orgorganic-chemistry.org By incorporating pharmacophores known to confer COX-2 selectivity, such as a p-sulfonamidophenyl group, into peptide-like structures, new classes of potent and selective anti-inflammatory agents have been synthesized. organic-chemistry.orgsigmaaldrich.com

These studies highlight a rational design approach where the inherent reactivity and structural features of the this compound scaffold are exploited to create molecules with optimized and highly specific biological functions.

Stereoselective Synthesis of Chiral this compound Derivatives

The intramolecular cyclization of 2-alkyl-2-(3-oxobutyl)cyclohexane-1,3-dione creates a new chiral center, making the stereoselective control of this reaction a critical challenge with significant implications for the synthesis of chiral natural products and pharmaceuticals. The most prominent success in this area is the organocatalytic asymmetric Robinson annulation.

The Hajos-Parrish-Eder-Sauer-Wiechert reaction, first reported in 1971, demonstrated that the amino acid L-proline can act as a chiral organocatalyst for the asymmetric synthesis of the Wieland-Miescher ketone. wikipedia.org The reaction between 2-methyl-1,3-cyclohexanedione and methyl vinyl ketone, when catalyzed by L-proline, produces the bicyclic product with high enantiomeric excess. wikipedia.org This landmark reaction proceeds through the formation of a chiral enamine intermediate, which controls the stereochemical outcome of both the initial Michael addition and the subsequent intramolecular aldol condensation. The protocol has been refined over the years, and other simple, chiral primary amine catalysts have also been developed that provide excellent yields and high enantioselectivity (up to 96% ee) with catalyst loadings as low as 1 mol%. acs.org

Table 2: Organocatalysts for Asymmetric Wieland-Miescher Ketone Synthesis

| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| L-Proline | DMSO | 49 | 76 | wikipedia.org |

| Chiral Primary Amine | Not specified | up to 98 | up to 96 | acs.org |

Another powerful stereoselective strategy involves biocatalysis. Yeast-mediated reduction offers a method for both kinetic resolution and asymmetric synthesis. acs.org For example, the yeast strain Torulaspora delbrueckii can selectively reduce the isolated carbonyl group of the (S)-enantiomer of the Wieland-Miescher ketone, leaving the (R)-enantiomer untouched, allowing for the separation of both enantiomers in high purity. acs.org Furthermore, the same yeast can reduce the prochiral precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, to produce a cyclic acetal of (2S,3S)-3-hydroxy-2-methyl-2-(3-oxobutyl)cyclohexanone in a stereomerically pure form, demonstrating excellent control over the formation of new stereocenters on the side chain. acs.org

These methods provide robust and highly effective pathways to chiral derivatives, transforming the versatile this compound scaffold into a valuable building block for enantioselective total synthesis. acs.org

Advanced Spectroscopic and Analytical Characterization Methodologies in 2 2 Oxobutyl Cyclohexane 1,3 Dione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the solution-state structure of 2-(2-Oxobutyl)cyclohexane-1,3-dione. It provides detailed information about the molecular framework, the electronic environment of individual atoms, and dynamic processes such as tautomerism and conformational exchange.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer a primary assessment of the compound's structure. In solution, this compound exists in a dynamic equilibrium between its diketo and enol tautomers. researchgate.net The position of this equilibrium is often dependent on the solvent's polarity and its ability to form hydrogen bonds. researchgate.net

The ¹H NMR spectrum would be expected to show distinct signals for each tautomer. For the diketo form, characteristic signals would include those for the protons on the cyclohexane (B81311) ring and the oxobutyl side chain. The enol form would additionally exhibit a signal for the enolic hydroxyl proton, the chemical shift of which can be highly variable depending on concentration and solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for the carbonyl carbons (C=O) in the diketo form and the enolic carbons (C=C-OH) in the enol form. The chemical shifts of the carbons in the cyclohexane ring and the side chain also differ between the two tautomers.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguous assignment of all proton and carbon signals. COSY experiments establish proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms, allowing for a complete and accurate mapping of the molecular structure for each tautomer present in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Tautomers

| Position | Diketo Form ¹H δ (ppm) | Diketo Form ¹³C δ (ppm) | Enol Form ¹H δ (ppm) | Enol Form ¹³C δ (ppm) |

| Cyclohexane Ring | ||||

| C1, C3 | - | ~205 | - | ~195 (C=O), ~190 (C-OH) |

| C2 | ~3.5 (t) | ~60 | - | ~110 |

| C4, C6 | ~2.7 (m) | ~37 | ~2.5 (m) | ~35 |

| C5 | ~2.0 (m) | ~20 | ~1.9 (m) | ~20 |

| Oxobutyl Side Chain | ||||

| C1' | ~3.0 (d) | ~45 | ~2.8 (s) | ~43 |

| C2' | - | ~210 | - | ~210 |

| C3' | ~2.4 (q) | ~35 | ~2.4 (q) | ~35 |

| C4' | ~1.1 (t) | ~8 | ~1.1 (t) | ~8 |

| Enolic OH | - | - | ~12-15 (br s) | - |

Note: This table presents expected chemical shift values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

Dynamic NMR (DNMR) techniques are employed to investigate the kinetics of exchange processes occurring on the NMR timescale. For this compound, two primary dynamic phenomena are of interest: keto-enol tautomerism and conformational ring inversion of the cyclohexane moiety.

By acquiring NMR spectra at variable temperatures, researchers can study the rate of interconversion between the diketo and enol forms. researchgate.net At low temperatures, the exchange may be slow enough to observe sharp, distinct signals for both tautomers. As the temperature increases, the exchange rate accelerates, causing the signals to broaden and eventually coalesce into time-averaged peaks. Line-shape analysis of these temperature-dependent spectra allows for the determination of the activation energy (ΔG‡) and other thermodynamic parameters of the tautomeric equilibrium. researchgate.net

Similarly, DNMR can be used to study the chair-to-chair conformational flipping of the cyclohexane ring. The energy barrier for this process can be influenced by the bulky 2-substituent, and DNMR provides a means to quantify this barrier in solution.

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Characterization

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, confirming that it corresponds to C₁₀H₁₄O₃ (calculated exact mass: 182.0943). HRMS is also critical for determining the elemental composition of fragment ions, which is essential for proposing plausible fragmentation mechanisms.

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of the molecule in detail. In an MS/MS experiment, the molecular ion (m/z 182) is selectively isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions.

The fragmentation of 2-alkyl-1,3-cyclohexanediones is often initiated by cleavages within the diketo ring or the alkyl side chain. researchgate.net For this compound, key fragmentation pathways likely involve:

Alpha-cleavage adjacent to the carbonyl groups.

McLafferty rearrangement , involving the transfer of a gamma-hydrogen from the butyl chain to a carbonyl oxygen, leading to the elimination of a neutral alkene.

Cleavage of the C-C bond connecting the side chain to the cyclohexane ring.

Retro-Diels-Alder reaction in the enol form, leading to characteristic ring fragments. researchgate.net

Analyzing the resulting product ion spectrum provides unambiguous structural information and confirms the connectivity of the oxobutyl substituent to the cyclohexane-1,3-dione core.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z (Nominal) | Proposed Formula | Proposed Origin |

| 182 | C₁₀H₁₄O₃ | Molecular Ion [M]⁺ |

| 153 | C₉H₁₃O₂ | Loss of an ethyl radical (•C₂H₅) from the side chain |

| 125 | C₈H₉O | Loss of the butanone side chain followed by rearrangement |

| 112 | C₆H₈O₂ | Cyclohexane-1,3-dione radical cation via cleavage of the side chain |

| 71 | C₄H₇O | Butanoyl cation [CH₃CH₂CO]⁺ |

| 57 | C₄H₉ | Butyl cation [C₄H₉]⁺ |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would unambiguously determine bond lengths, bond angles, and the precise conformation of the molecule.

In the solid state, the compound is expected to exist predominantly as a single tautomer, likely the enol form, stabilized by a network of intermolecular hydrogen bonds. The cyclohexane-1,3-dione ring is not perfectly planar and is anticipated to adopt a conformation such as a twist-boat or sofa, as has been observed in structurally related compounds. nih.gov The crystallographic data would also reveal detailed information about the orientation of the 2-oxobutyl side chain relative to the ring system and provide insights into the packing of the molecules within the crystal lattice.

Table 3: Representative Crystallographic Data Parameters

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| R-factor | Index of agreement between calculated and observed structure factors |

Note: This table lists the type of data obtained from an X-ray crystallography experiment.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the qualitative analysis of this compound by identifying its key functional groups. The molecule's structure, featuring a cyclohexane-1,3-dione core and a 2-oxobutyl side chain, gives rise to a characteristic vibrational spectrum.

The primary vibrations of interest are the stretching modes of the carbonyl (C=O) groups. Due to the presence of three carbonyl groups—two within the cyclohexane-1,3-dione ring and one in the oxobutyl side chain—the IR spectrum is expected to exhibit strong absorption bands in the region of 1700–1750 cm⁻¹. The precise frequencies of these bands can be influenced by the molecule's conformation and the potential for intramolecular interactions.

Furthermore, this compound can exist in equilibrium with its enol tautomer. This tautomerization would result in the appearance of a C=C stretching vibration, typically observed around 1600 cm⁻¹, and a broad O-H stretching band in the region of 3200-2500 cm⁻¹ in the IR spectrum.

The hydrocarbon framework of the molecule also produces characteristic vibrational bands. The C-H stretching vibrations of the methylene (B1212753) groups in the cyclohexane ring and the butyl chain are expected to appear in the 2850–3000 cm⁻¹ region. C-H bending vibrations can be observed at lower frequencies.

A summary of the expected key vibrational bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique |

| Ketone (C=O) | Stretching | 1700 - 1750 | IR (Strong), Raman (Moderate) |

| Enol (C=C) | Stretching | ~1600 | IR (Moderate), Raman (Strong) |

| Enol (O-H) | Stretching | 3200 - 2500 | IR (Broad) |

| Alkane (C-H) | Stretching | 2850 - 3000 | IR (Strong), Raman (Strong) |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., Chiral HPLC)

Chromatographic techniques are fundamental in the study of this compound for both determining the purity of the final product and for monitoring the progress of its synthesis, which often involves a Michael addition reaction. wikipedia.org

Purity Assessment:

High-Performance Liquid Chromatography (HPLC) is a principal method for assessing the purity of this compound. A reversed-phase HPLC method, utilizing a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol (B129727), can effectively separate the target compound from starting materials, byproducts, and other impurities. The purity is determined by integrating the peak area of the main compound and expressing it as a percentage of the total peak area. Commercial suppliers often report purities of around 97%, which are typically determined by such chromatographic methods. sigmaaldrich.com

Reaction Monitoring:

The synthesis of this compound is commonly achieved through the Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of this reaction. researchgate.netresearchgate.net By spotting the reaction mixture on a TLC plate at different time intervals and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate), the consumption of the starting materials and the formation of the product can be visualized. mdpi.com The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction.

For more quantitative reaction monitoring, HPLC is the preferred method. Aliquots of the reaction mixture can be injected into the HPLC system at various times to determine the concentration of reactants and products, allowing for the calculation of reaction kinetics and optimization of reaction conditions.

Chiral HPLC for Enantiomeric Separation:

Since this compound possesses a chiral center at the C2 position of the cyclohexane ring, it exists as a pair of enantiomers. The separation of these enantiomers is crucial for studying their individual biological activities and stereoselective syntheses. Chiral HPLC is the most effective technique for this purpose. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often successful in resolving racemic mixtures of cyclic ketones and related structures. scilit.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation.

The table below illustrates a hypothetical chiral HPLC method for the separation of the enantiomers of this compound, based on methods used for similar compounds.

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Expected Outcome | Two distinct peaks corresponding to each enantiomer |

Theoretical and Computational Chemistry Studies of 2 2 Oxobutyl Cyclohexane 1,3 Dione

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the electronic behavior and energetic landscape of 2-(2-oxobutyl)cyclohexane-1,3-dione. These methods allow for a detailed examination of the molecule's stability, tautomeric forms, and orbital interactions.

Density Functional Theory (DFT) for Tautomeric Preferences and Conformational Landscapes

The this compound molecule can exist in several tautomeric forms due to the presence of the β-dicarbonyl system. The primary equilibrium is between the diketo form and two possible enol forms. Density Functional Theory (DFT) is a powerful computational tool to investigate the relative stabilities of these tautomers. researchgate.netacs.org

The diketo tautomer possesses two carbonyl groups on the cyclohexane (B81311) ring. The enol tautomers are formed by the migration of a proton from the central carbon (C2) to one of the carbonyl oxygens, resulting in a hydroxyl group and an endocyclic double bond. Given the asymmetry introduced by the 2-oxobutyl side chain, two distinct mono-enolic forms are possible. Computational studies on analogous cyclohexane-1,3-dione derivatives have shown that the enol form is often predominant in solution. wikipedia.org The stability of the enol form is attributed to the formation of a conjugated system and intramolecular hydrogen bonding. nih.gov

| Tautomer/Conformer | Relative Energy (kcal/mol) | Key Structural Features |

|---|---|---|

| Diketo (Equatorial) | +3.5 | Chair conformation, oxobutyl group is equatorial. |

| Diketo (Axial) | +6.8 | Chair conformation, oxobutyl group is axial, significant 1,3-diaxial strain. |

| Enol 1 (Equatorial) | 0.0 | Most stable form, conjugated system, intramolecular H-bond. |

| Enol 2 (Equatorial) | +1.2 | Alternative enol form, also stabilized by conjugation. |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular orbital (MO) theory provides a detailed picture of the electronic distribution and reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy and shape of these frontier orbitals can predict the molecule's reactivity towards nucleophiles and electrophiles. nih.gov

For this compound, the HOMO is typically a π-orbital associated with the enolate system in its more stable enol form, indicating that this site is susceptible to electrophilic attack. The LUMO is generally a π*-antibonding orbital, with significant contributions from the carbonyl carbons, making them the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.5 | π-system of the enol |

| LUMO | -1.8 | π*-system of the carbonyl groups |

| HOMO-LUMO Gap | 4.7 | - |

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound in a solvent environment, typically water or an organic solvent. acs.org These simulations track the movements of atoms over time, providing insights into conformational changes, solvent interactions, and the stability of different tautomers in solution.

Solvent molecules can play a crucial role in stabilizing certain tautomers or conformers through hydrogen bonding and other intermolecular forces. For instance, polar protic solvents can form hydrogen bonds with the carbonyl and hydroxyl groups of the molecule, influencing the keto-enol equilibrium. MD simulations can reveal the explicit nature of these interactions and their impact on the solute's structure and dynamics.

Computational Modeling of Structure-Reactivity Relationships (SRR)

Structure-reactivity relationship (SRR) models, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, are used to correlate the structural features of a molecule with its chemical reactivity or biological activity. nih.govnih.gov For this compound and its analogs, these models can predict reactivity based on calculated molecular descriptors.

Key descriptors for this molecule would include electronic properties (e.g., partial charges on atoms, dipole moment, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and topological indices. By establishing a mathematical relationship between these descriptors and observed reactivity for a series of related compounds, the reactivity of this compound in various reactions can be predicted.

Prediction of Reaction Pathways and Transition States

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, potential reactions include alkylation, acylation, and condensation reactions. pressbooks.pub Computational methods can be used to map out the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. acs.org

For example, in an alkylation reaction, the enolate of this compound would act as a nucleophile. nih.gov Quantum chemical calculations can determine the activation energy barriers for attack at different nucleophilic sites, thus predicting the regioselectivity of the reaction. The calculation of transition state geometries and their corresponding vibrational frequencies confirms the nature of the transition state and allows for the calculation of reaction rates using transition state theory.

Academic and Industrial Applications of 2 2 Oxobutyl Cyclohexane 1,3 Dione As a Chemical Building Block

Utilization in Complex Organic Synthesis and Natural Product Analog Preparation

The reactivity of 2-(2-Oxobutyl)cyclohexane-1,3-dione makes it a key intermediate in the synthesis of a wide array of organic compounds. The presence of the dicarbonyl moiety and the active methylene (B1212753) group allows for a variety of chemical transformations, including alkylation, condensation, and cyclization reactions. scribd.com

Precursor for Pharmaceutical and Agrochemical Intermediates

The cyclohexane-1,3-dione framework is a recognized structural motif in many commercially important agrochemicals. google.comgoogle.comihbt.res.in Derivatives of this scaffold are known to act as herbicides. Specifically, they are key intermediates in the synthesis of compounds that inhibit the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov This enzyme is crucial in the biosynthesis of plastoquinone (B1678516) in plants, and its inhibition leads to a bleaching effect and ultimately, plant death. nih.gov The development of herbicides based on this mode of action has been a significant area of research in the agrochemical industry. nih.gov

In the pharmaceutical realm, cyclohexane-1,3-dione derivatives are valuable precursors for a range of therapeutic agents. google.comgoogle.com They serve as foundational structures for synthesizing compounds with potential anti-inflammatory and anticancer properties. The structural versatility of these derivatives allows for modifications that can enhance their interaction with biological targets. Research is ongoing to explore their full potential as intermediates in medicinal chemistry.

Synthesis of Bioactive Scaffolds

Beyond its role as a precursor, this compound and its parent scaffold are instrumental in the construction of various bioactive heterocyclic compounds. These scaffolds are central to the synthesis of natural products and their analogs. google.comgoogle.comresearchgate.net The reactivity of the dione (B5365651) allows for the creation of fused and spirocyclic systems, which are common in biologically active molecules.

Cyclohexane-1,3-dione derivatives are used to synthesize a plethora of heterocyclic systems, including:

4H-Chromenones and 2H-Xanthenones : These oxygen-containing heterocycles are accessible through reactions involving cyclohexane-1,3-dione derivatives. researchgate.net

Acridinediones and Quinolones : These nitrogen-containing heterocyclic scaffolds can be prepared using cyclohexane-1,3-diones as starting materials. researchgate.net

1,2,4-Triazines : These compounds can be synthesized from cyclohexane-1,3-dione and have been investigated for their potential as kinase inhibitors. nih.gov

Pyran and Pyridine (B92270) Derivatives : Multi-component reactions involving cyclohexane-1,3-dione can yield fused pyran and pyridine systems. nih.gov

The ability to readily access these diverse molecular frameworks makes this compound a valuable tool for medicinal chemists and those involved in natural product synthesis. google.comgoogle.comorganic-chemistry.org

Role in Materials Science and Polymer Chemistry

The unique chemical properties of this compound also lend themselves to applications in the field of materials science and polymer chemistry.

As a Monomer or Ligand in Polymer Synthesis

The β-diketone moiety within this compound is an excellent chelating agent for metal ions. researchgate.netnih.gov This property allows it to act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered ring. researchgate.net These metal-β-diketonate complexes can serve as building blocks for the creation of coordination polymers. researchgate.net By selecting appropriate bridging groups, these complexes can be linked together to form extended one-, two-, or three-dimensional polymeric networks. researchgate.net The properties of the resulting materials can be tuned by varying the metal ion and the substituents on the diketone ligand.

While direct polymerization of this compound as a monomer is not widely documented, the incorporation of diketone structures into polymer backbones has been explored. For instance, curcumin, a natural pigment with a diketone structure, has been used to modify polyurethane materials. mdpi.com This suggests the potential for incorporating this compound into polymers to impart specific functionalities.

Component in the Development of Functional Materials

The use of this compound and its derivatives extends to the production of specialty chemicals and functional materials. Carbonitrile-containing heterocycles synthesized from cyclohexane-1,3-diones are not only biologically active but also have applications in the development of electrical and optical materials. researchgate.net The ability of the β-diketone group to form metal chelates is also exploited in various applications, such as in luminescent materials and as precursors for chemical vapor deposition. researchgate.net

Applications in Analytical Chemistry and Chemo-sensing Systems

The inherent ability of the β-diketone functional group to bind to metal ions forms the basis of its application in analytical chemistry and the design of chemo-sensing systems.

The principle of chelation is fundamental to many analytical techniques. The formation of a colored or fluorescent complex between a ligand and a metal ion can be used for the quantitative determination of that ion. The β-diketone structure in this compound can selectively bind to certain metal ions, leading to a detectable signal. This interaction can be monitored using various spectroscopic methods, such as UV-visible or fluorescence spectroscopy. nih.gov

Furthermore, the study of diketone/metal ion complexes in the gas phase using techniques like electrospray ionization mass spectrometry provides insights into the intrinsic binding affinities and dissociation pathways of these complexes. proquest.com Such fundamental studies are crucial for developing new analytical methods. While specific chemo-sensing systems based on this compound are not extensively reported, the broader class of β-diketones and related cyclic diones are recognized as versatile components for the construction of chemical sensors. researchgate.netmdpi.com

Future Research Directions and Emerging Paradigms for 2 2 Oxobutyl Cyclohexane 1,3 Dione Chemistry

Development of Novel Catalytic and Stereoselective Synthetic Strategies

The synthesis of 2-substituted cyclohexane-1,3-diones is a cornerstone of organic chemistry, yet challenges remain, particularly in achieving high regioselectivity and stereoselectivity. A significant hurdle in the direct alkylation of compounds like 2-methylcyclohexane-1,3-dione (B75653) with unactivated sp3 electrophiles is the competing O-alkylation, which limits the efficiency of forming 2,2-dialkylcyclohexane-1,3-dione subunits. nih.gov Future research will likely focus on overcoming these limitations through the development of novel catalytic systems.

A promising avenue is the exploration of hydrazone derivatives as intermediates to direct C-alkylation, a method that has shown success in achieving high yields of dialkylated products that are otherwise difficult to access. nih.gov Furthermore, the development of catalytic enantioselective methods, such as those employing chiral phosphoric acids, will be instrumental in synthesizing optically pure derivatives. nih.gov These strategies are crucial for producing specific stereoisomers, which can exhibit vastly different biological activities. The use of organocatalysis, in general, presents an attractive, metal-free approach to constructing these complex molecules. researchgate.net

| Catalyst Type | Potential Advantage | Research Focus |

| Chiral Phosphoric Acids | High enantioselectivity in cycloadditions | Synthesis of chiral tetrahydro-β-carboline skeletons |

| Organocatalysts | Metal-free, environmentally benign | Stereoselective synthesis of complex natural products |

| Palladium Catalysts | Efficient C-N bond formation | Synthesis of hexaazacyclophanes |

Exploration of Unconventional Reactivity and Cascade Processes

The reactivity of the cyclohexane-1,3-dione core is ripe for further exploration, particularly in the context of cascade reactions. These processes, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. For instance, a consecutive Michael-Claisen process has been successfully employed for the synthesis of cyclohexane-1,3-dione derivatives from acetone (B3395972), demonstrating remarkable regioselectivity. organic-chemistry.org This approach has proven scalable, highlighting its potential for industrial applications. organic-chemistry.org

Future work could focus on designing novel cascade reactions initiated by the unique functionalities of 2-(2-oxobutyl)cyclohexane-1,3-dione. The presence of two carbonyl groups and an enolizable proton provides multiple sites for reactivity. Researchers could investigate domino reactions that leverage this inherent reactivity to rapidly construct complex molecular architectures. The reaction of cyclohexane-1,2-dione with aryl azides and amines has been shown to yield unexpected cyclohexane-fused 4,5-dihydro-1,2,3-triazoles and monocyclic β-ketoamides, indicating that even seemingly well-understood starting materials can exhibit surprising reactivity under specific conditions. rsc.org

Computational Design and Discovery of New this compound-based Scaffolds

Computer-aided drug design (CADD) is poised to play a pivotal role in the future of this compound chemistry. acs.org By employing techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics simulations, researchers can design and screen new derivatives with desired biological activities in silico before undertaking laborious and expensive laboratory synthesis. acs.orgnih.gov

This computational approach allows for the rational design of molecules with optimized properties. For example, by analyzing electronic and physicochemical descriptors, it is possible to identify optimal scaffolds for drug design. acs.org This strategy has been successfully used to design and screen a new class of small molecules based on cyclohexane-1,3-dione as potential inhibitors of the c-Met protein, which is implicated in non-small-cell lung cancer. acs.orgnih.gov Future research will undoubtedly leverage these computational tools to explore the vast chemical space accessible from the this compound template, leading to the discovery of novel therapeutic agents and functional materials.

Integration into Supramolecular Chemistry and Nanotechnology

The self-assembly properties of molecules are at the heart of supramolecular chemistry and nanotechnology. The ability of cyclohexane-1,3-dione derivatives to participate in hydrogen bonding and other non-covalent interactions makes them attractive building blocks for the construction of larger, organized structures. For instance, the in situ formation of supramolecular gels has been demonstrated by mixing 1,3-cyclohexanediamine (B1580663) with an isocyanate derivative, driven by the formation of urea (B33335) moieties and subsequent intermolecular hydrogen bonding. mdpi.com

Future research could explore the use of this compound as a component in such self-assembling systems. The specific substitution pattern of this molecule could lead to unique packing arrangements and material properties. The integration of these molecules into nanostructures, such as through layer-by-layer assembly on functionalized surfaces, could lead to the development of new materials with tailored optical and electronic properties. researchgate.net The ability to control the assembly of nanoparticles using molecular recognition is a key goal in nanotechnology, and cyclohexane-1,3-dione derivatives could provide a versatile platform for achieving this. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Oxobutyl)cyclohexane-1,3-dione, considering yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of cyclohexane-1,3-dione with 2-oxobutyl halides (e.g., bromide or chloride) under basic conditions. Catalysts like KCO or phase-transfer catalysts can improve reactivity. For purification, recrystallization from ethanol or acetone is effective, achieving ≥97% purity . Alternative routes include Claisen-Schmidt condensations, with reaction optimization via temperature control (60–80°C) and inert atmospheres to minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- H NMR : Expect signals for the cyclohexane-1,3-dione protons (δ 2.5–3.0 ppm, multiplet) and the 2-oxobutyl chain (δ 2.1 ppm for the ketone carbonyl adjacent to the butyl group, δ 1.6–1.8 ppm for methylene groups) .